3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride
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Overview
Description
3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride is a chemical compound with the molecular formula C13H20N2·2HCl. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride typically involves the reaction of 3-phenylpropan-1-amine with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then purified and converted to its dihydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .
Scientific Research Applications
3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates
Mechanism of Action
The mechanism of action of 3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-pyrrolidin-1-ylpropan-1-amine: A similar compound with a slightly different structure.
Pyrrolidine derivatives: Various derivatives of pyrrolidine with different substituents and functional groups
Uniqueness
3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride is unique due to its specific combination of a phenyl group and a pyrrolidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses .
Biological Activity
3-Phenyl-3-pyrrolidin-1-ylpropan-1-amine; dihydrochloride, also known as 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride, is a compound with significant potential in medicinal chemistry and biological research. Its unique structure, characterized by a pyrrolidine ring and a phenyl group, allows it to interact with various biological targets, including enzymes and receptors. This article explores the biological activity of this compound, focusing on its mechanisms of action, research findings, and potential applications.
The compound has the following chemical properties:
Property | Value |
---|---|
CAS No. | 148736-33-8 |
Molecular Formula | C₇H₁₈Cl₂N₂ |
Molecular Weight | 201.14 g/mol |
IUPAC Name | 3-pyrrolidin-1-ylpropan-1-amine; dihydrochloride |
InChI Key | SEOIRAZOLFFFFN-UHFFFAOYSA-N |
Solubility | Not available |
The biological activity of 3-phenyl-3-pyrrolidin-1-ylpropan-1-amine is largely attributed to its ability to modulate enzyme activity through binding interactions. The rigid pyrrolidine framework enhances binding affinity to active sites of enzymes, which can lead to inhibition or activation depending on the specific target. This interaction is crucial for its potential therapeutic effects in various diseases.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Enzyme Inhibition
Studies have shown that 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride can act as an inhibitor for certain enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on glycogen synthase kinase 3 (GSK-3), a key player in numerous signaling pathways related to cell survival and differentiation .
Protein-Ligand Interactions
The compound is also utilized in studies examining protein-ligand interactions, providing insights into how small molecules can influence protein function. This aspect is vital for drug design and understanding disease mechanisms at the molecular level.
Case Studies
Several studies have highlighted the biological activity of this compound:
- GSK-3β Inhibition : A series of derivatives based on this compound were synthesized and tested for their ability to inhibit GSK-3β. The most potent inhibitors demonstrated IC50 values in the nanomolar range, indicating strong inhibitory activity .
- Neuroprotective Properties : Research has suggested that certain derivatives of this compound may exhibit neuroprotective effects, offering potential therapeutic avenues for neurodegenerative diseases.
Applications in Medicinal Chemistry
The compound's ability to interact with various biological targets makes it a valuable candidate in medicinal chemistry:
Drug Development
Due to its enzyme-modulating properties, 3-(Pyrrolidin-1-yl)propan-1-aminedihydrochloride is being explored for developing new therapeutic agents aimed at treating conditions such as diabetes, cancer, and neurodegenerative disorders.
Synthesis of Heterocyclic Compounds
It serves as a building block in organic synthesis for creating more complex heterocyclic compounds that may possess enhanced biological activities .
Properties
IUPAC Name |
3-phenyl-3-pyrrolidin-1-ylpropan-1-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2.2ClH/c14-9-8-13(15-10-4-5-11-15)12-6-2-1-3-7-12;;/h1-3,6-7,13H,4-5,8-11,14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTNPKWWCFDENH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CCN)C2=CC=CC=C2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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